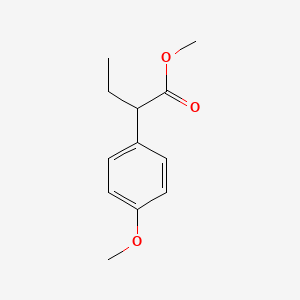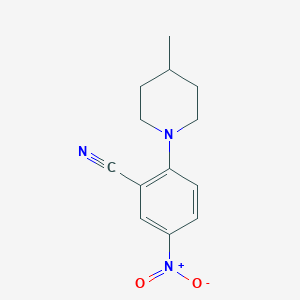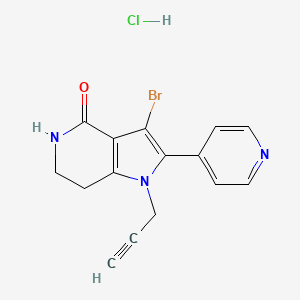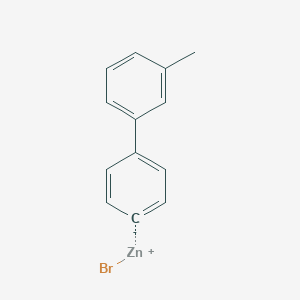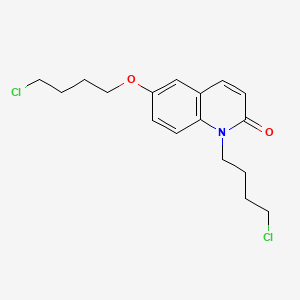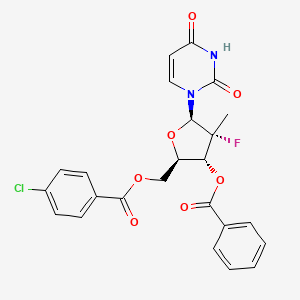
((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyloxy group, a dioxo-dihydropyrimidinyl moiety, a fluoro-methyl tetrahydrofuran ring, and a chlorobenzoate ester. Its intricate arrangement of functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) and methyl iodide, respectively.
Attachment of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction using benzoyl chloride and a suitable alcohol.
Formation of the Dioxo-Dihydropyrimidinyl Moiety: This step involves the condensation of a suitable amine with a diketone to form the dioxo-dihydropyrimidinyl ring.
Final Esterification: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate ester, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with substituted functional groups.
Hydrolysis: Correspond
Propiedades
Fórmula molecular |
C24H20ClFN2O7 |
|---|---|
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClFN2O7/c1-24(26)19(35-21(31)14-5-3-2-4-6-14)17(13-33-20(30)15-7-9-16(25)10-8-15)34-22(24)28-12-11-18(29)27-23(28)32/h2-12,17,19,22H,13H2,1H3,(H,27,29,32)/t17-,19-,22-,24-/m1/s1 |
Clave InChI |
KXMCPPZKQDHHKJ-PDKZGUECSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4)F |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



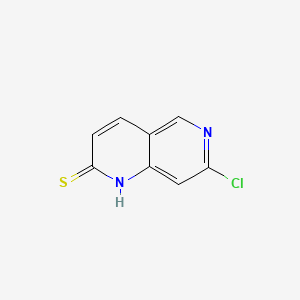
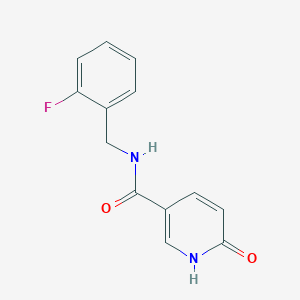
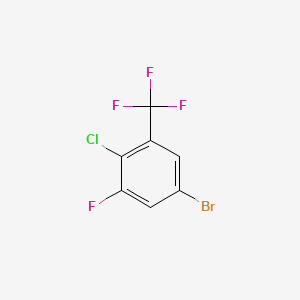
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
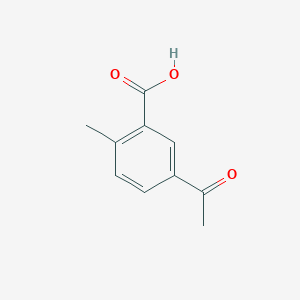
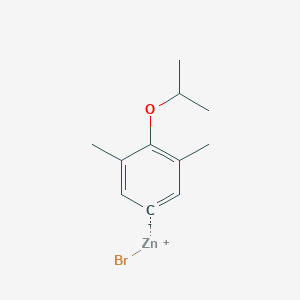
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
